molecular formula C17H26N2O2 B1379534 Tert-butyl 4-amino-5-phenylazepane-1-carboxylate CAS No. 1701917-56-7

Tert-butyl 4-amino-5-phenylazepane-1-carboxylate

Cat. No. B1379534
M. Wt: 290.4 g/mol
InChI Key: GZWHYSSQCWEGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-5-phenylazepane-1-carboxylate is a compound with the CAS Number: 1701917-56-7 . It has a molecular weight of 290.41 and is typically stored at 4 degrees Celsius . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI Code for Tert-butyl 4-amino-5-phenylazepane-1-carboxylate is 1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(15(18)10-12-19)13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 4-amino-5-phenylazepane-1-carboxylate has a molecular weight of 290.41 . It is in the form of an oil and is typically stored at 4 degrees Celsius .

Scientific Research Applications

Chiral Auxiliary Applications

Tert-butyl 4-amino-5-phenylazepane-1-carboxylate, or a similar compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic), has been used as a chiral auxiliary. It is involved in the synthesis of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid, with high enantiomer ratios. This demonstrates its utility in producing specific enantiomers of organic compounds, which is crucial in the development of drugs and other chemicals where stereochemistry is important (Studer, Hintermann, & Seebach, 1995).

Intermediate in Synthesis of Biologically Active Compounds

The compound has been used as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), indicating its significance in pharmaceutical research. A rapid synthetic method for its production has been established, highlighting its practicality in industrial and research settings (Zhao, Guo, Lan, & Xu, 2017).

Synthesis of Functionalized Amino Acid Derivatives

Functionalized amino acid derivatives have been synthesized using related compounds, showcasing its potential in the design of new anticancer agents. These derivatives have exhibited cytotoxicity against human cancer cell lines, underlining the compound's role in developing novel therapeutic agents (Kumar et al., 2009).

Building Blocks for Synthetic Organic Chemistry

Tert-butyl phenylazocarboxylates, which are structurally related, have been identified as versatile building blocks in synthetic organic chemistry. They have been used in nucleophilic substitutions and radical reactions, modifying the benzene ring and leading to the creation of various organic compounds (Jasch, Höfling, & Heinrich, 2012).

Anticorrosive Behavior in Carbon Steel Protection

A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, which shares a functional group with tert-butyl 4-amino-5-phenylazepane-1-carboxylate, has been investigated for its anticorrosive properties on carbon steel in acidic solutions. This research highlights its potential in industrial applications, particularly in corrosion inhibition (Praveen et al., 2021).

Safety And Hazards

The compound has several hazard statements including H302, H317, H318, H335, and H412 . Precautionary measures include P261, P264, P270, P271, P272, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P333+P313, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 4-amino-5-phenylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(15(18)10-12-19)13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWHYSSQCWEGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-5-phenylazepane-1-carboxylate

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